molecular formula C9H12N2O B13987264 2-Methyl-n-(pyridin-3-yl)propanamide CAS No. 32405-64-4

2-Methyl-n-(pyridin-3-yl)propanamide

Cat. No.: B13987264
CAS No.: 32405-64-4
M. Wt: 164.20 g/mol
InChI Key: VXJZLBYJHVUABY-UHFFFAOYSA-N
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Description

2-Methyl-N-(pyridin-3-yl)propanamide, also referred to as N-(3-pyridyl)pivalamide (ASD2565), is a propanamide derivative featuring a pyridin-3-yl group and a pivalamide backbone. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.20 g/mol (calculated from the formula) and a reported melting point of 71–75°C . The compound is structurally characterized by a pyridine ring substituted at the 3-position and a branched 2-methylpropanamide group, which confers rigidity and influences its physicochemical properties (e.g., solubility, stability) .

Properties

CAS No.

32405-64-4

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-methyl-N-pyridin-3-ylpropanamide

InChI

InChI=1S/C9H12N2O/c1-7(2)9(12)11-8-4-3-5-10-6-8/h3-7H,1-2H3,(H,11,12)

InChI Key

VXJZLBYJHVUABY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-pyridin-3-yl-propanamide typically involves the reaction of 2-methylpropanoyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-methylpropanoyl chloride+3-aminopyridine2-methyl-N-pyridin-3-yl-propanamide+HCl\text{2-methylpropanoyl chloride} + \text{3-aminopyridine} \rightarrow \text{2-methyl-N-pyridin-3-yl-propanamide} + \text{HCl} 2-methylpropanoyl chloride+3-aminopyridine→2-methyl-N-pyridin-3-yl-propanamide+HCl

Industrial Production Methods: On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-N-pyridin-3-yl-propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-N-pyridin-3-yl-propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methyl-N-pyridin-3-yl-propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the pyridine ring, phenyl groups, or the propanamide backbone. These modifications impact molecular weight, melting points, and biological activity. Below is a comparative analysis of select analogs (Table 1):

Table 1: Comparative Data of 2-Methyl-N-(pyridin-3-yl)propanamide and Analogs
Compound Name & ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Reference
This compound C₉H₁₂N₂O 164.20 71–75 Pyridin-3-yl, pivalamide group
N-(3-Pyridyl)pivalamide (ASD2565) C₉H₁₂N₂O 178.23* 71–75 Same as above (discrepancy in reported weight)
2-(4-Chloro-3-methylphenoxy)-2-methyl-N-(pyridin-3-yl)propanamide (Y202-9993) C₁₆H₁₇ClN₂O₂ 304.77 Not reported Chlorophenoxy, methyl substituent
Flutamide (Antiandrogen) C₁₁H₁₁F₃N₂O₃ 276.21 Not reported Nitro, trifluoromethyl on benzene ring
Compound 20 (TRPV1 Antagonist) C₂₉H₂₉F₂N₅O₅S₂ 679.0 [M+H]+ 85–90 Trifluoromethyl pyridine, sulfonamido groups
Compound 20 (Alkoxy-substituted analog) C₂₀H₂₁F₄N₃O₄S 491.46 70 Phenoxyethoxy group, trifluoromethyl

Pharmacological Profiles

  • TRPV1 Antagonists : Compounds with trifluoromethylpyridine and sulfonamido groups (e.g., –2, 5) exhibit potent TRPV1 inhibition, relevant for pain management .
  • Antiandrogens : Flutamide’s structural analogs highlight the role of electron-deficient aromatic rings in modulating hormone receptors .
  • Pyrazole/Pyridine Hybrids : Compounds like 2-Methyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]propanamide () may target kinase pathways due to heterocyclic motifs .

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